molecular formula C17H19N5O B10927496 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10927496
M. Wt: 309.4 g/mol
InChI Key: VFACCMLWMPGYMQ-UHFFFAOYSA-N
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Description

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently[2][2].

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N7-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • 2,4-DIMETHYLACETOPHENONE

Uniqueness

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H19N5O/c1-10-5-6-14(11(2)7-10)13(4)21-16(23)15-8-12(3)20-17-18-9-19-22(15)17/h5-9,13H,1-4H3,(H,21,23)

InChI Key

VFACCMLWMPGYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C)C

Origin of Product

United States

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